1,4-Benzenediamine, N,N'-bis(dimethylphenyl)-

Overview

Description

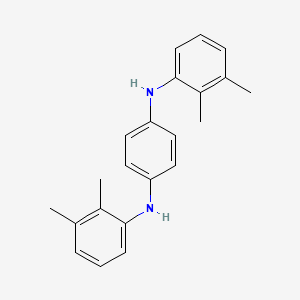

“1,4-Benzenediamine, N,N’-bis(dimethylphenyl)-” is a chemical compound with the molecular formula C20H20N2 . It has an average mass of 288.386 Da and a monoisotopic mass of 288.162659 Da . It is also known by other names such as N,N’-Bis(2-methylphenyl)-1,4-benzenediamine .

Molecular Structure Analysis

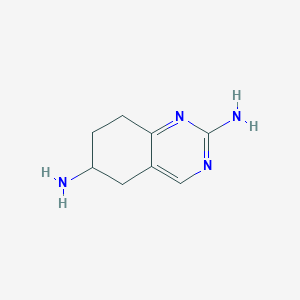

The molecular structure of “1,4-Benzenediamine, N,N’-bis(dimethylphenyl)-” consists of a benzene ring with two amine groups (NH2) attached at the 1 and 4 positions of the ring. Each of these amine groups is further substituted with two methylphenyl groups .Physical And Chemical Properties Analysis

The compound “1,4-Benzenediamine, N,N’-bis(dimethylphenyl)-” has a molecular formula of C20H20N2 . It has an average mass of 288.386 Da and a monoisotopic mass of 288.162659 Da . The compound is a dark red liquid at ambient temperatures .Scientific Research Applications

Antioxidant Properties

1,4-Benzenediamine derivatives exhibit antioxidant activity due to their ability to scavenge free radicals. Researchers have explored their potential in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .

Polymer Stabilization

These compounds find applications as polymer stabilizers, enhancing the durability and longevity of materials like rubber, plastics, and elastomers. By inhibiting degradation caused by heat, light, and oxygen, they improve the performance of various industrial and consumer products .

Corrosion Inhibition

In the field of materials science, 1,4-benzenediamine derivatives act as effective corrosion inhibitors for metals. They form protective layers on metal surfaces, preventing oxidation and corrosion. Applications include coatings for pipelines, automotive parts, and marine structures .

Photoluminescent Materials

Researchers have investigated the luminescent properties of these compounds. They can serve as building blocks for photoluminescent materials, such as organic light-emitting diodes (OLEDs) and fluorescent dyes. Their emission properties make them valuable in optoelectronic devices .

Biomedical Applications

1,4-Benzenediamine derivatives have potential in drug delivery systems and tissue engineering. Their biocompatibility and ability to form stable complexes with metal ions make them suitable for targeted drug release and wound healing applications .

Dye Synthesis

These compounds serve as intermediates in the synthesis of various dyes, including azo dyes and anthraquinone dyes. Their chemical reactivity allows for the modification of chromophores, leading to diverse colorants used in textiles, inks, and paints .

Safety and Hazards

“1,4-Benzenediamine, N,N’-bis(dimethylphenyl)-” is corrosive to the skin, eyes, respiratory tract, and digestive tract. It may cause sensitization by skin contact. Eye contact may result in pain and burns . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name |

1-N,4-N-bis(2,3-dimethylphenyl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2/c1-15-7-5-9-21(17(15)3)23-19-11-13-20(14-12-19)24-22-10-6-8-16(2)18(22)4/h5-14,23-24H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQPDYDRPQTELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=CC=C(C=C2)NC3=CC=CC(=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Benzenediamine, N,N'-bis(dimethylphenyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)

![3-Oxa-6-aza-bicyclo[3.1.1]heptane](/img/structure/B3121444.png)

![N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B3121480.png)